molecular formula C19H17FN2O2 B11994311 N-(1-((Allylamino)carbonyl)-2-(2-fluorophenyl)vinyl)benzamide

N-(1-((Allylamino)carbonyl)-2-(2-fluorophenyl)vinyl)benzamide

Katalognummer: B11994311
Molekulargewicht: 324.3 g/mol
InChI-Schlüssel: KYSNGKKSTSQIGC-GHRIWEEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-((Allylamino)carbonyl)-2-(2-fluorophenyl)vinyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an allylamino group, a fluorophenyl group, and a benzamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((Allylamino)carbonyl)-2-(2-fluorophenyl)vinyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzaldehyde with allylamine to form an intermediate, which is then reacted with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-((Allylamino)carbonyl)-2-(2-fluorophenyl)vinyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-(1-((Allylamino)carbonyl)-2-(2-fluorophenyl)vinyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of N-(1-((Allylamino)carbonyl)-2-(2-fluorophenyl)vinyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-(2-Fluorophenyl)ethyl)benzamide
  • N-(1-(2-Fluorophenyl)vinyl)benzamide
  • N-(1-(Allylamino)carbonyl)benzamide

Uniqueness

N-(1-((Allylamino)carbonyl)-2-(2-fluorophenyl)vinyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C19H17FN2O2

Molekulargewicht

324.3 g/mol

IUPAC-Name

N-[(E)-1-(2-fluorophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C19H17FN2O2/c1-2-12-21-19(24)17(13-15-10-6-7-11-16(15)20)22-18(23)14-8-4-3-5-9-14/h2-11,13H,1,12H2,(H,21,24)(H,22,23)/b17-13+

InChI-Schlüssel

KYSNGKKSTSQIGC-GHRIWEEISA-N

Isomerische SMILES

C=CCNC(=O)/C(=C\C1=CC=CC=C1F)/NC(=O)C2=CC=CC=C2

Kanonische SMILES

C=CCNC(=O)C(=CC1=CC=CC=C1F)NC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.